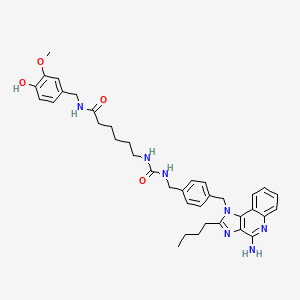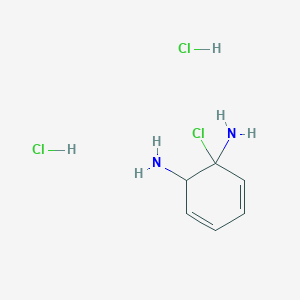![molecular formula C11H21NO5 B14763545 Ethyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate](/img/structure/B14763545.png)
Ethyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate is a complex organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes an ethyl ester group, a propanoate backbone, and a substituted butanoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate typically involves the esterification of 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance the yield and purity of the product. The use of high-purity starting materials and stringent reaction controls are essential to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Aplicaciones Científicas De Investigación
Ethyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of Ethyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. It may also interact with cellular receptors, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
3-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]propanoic acid: A closely related compound with similar structural features but lacking the ethyl ester group.
Calcium bis(3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate):
Uniqueness
Ethyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate is unique due to its ester group, which imparts different chemical properties and reactivity compared to its acid or salt counterparts. This uniqueness makes it valuable in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C11H21NO5 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
ethyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate |
InChI |
InChI=1S/C11H21NO5/c1-4-17-8(14)5-6-12-10(16)9(15)11(2,3)7-13/h9,13,15H,4-7H2,1-3H3,(H,12,16) |
Clave InChI |
VMKSKORGKQPVAO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCNC(=O)C(C(C)(C)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



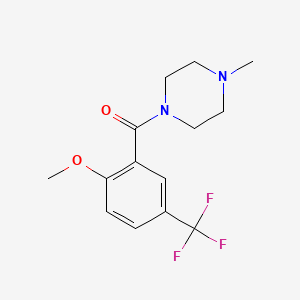

![1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14763477.png)



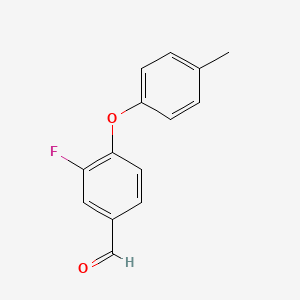

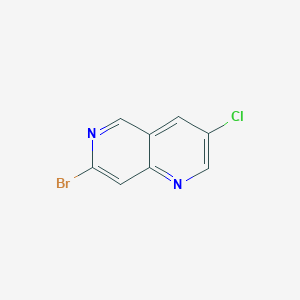
![[[(2R,3S,4R,5R)-5-(3-carbamoyl-2-oxo-pyrazin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B14763515.png)
